1-ethyl-3-(pyridin-4-yl)-1H-pyrazole-5-carboxylic acid
Description
1-Ethyl-3-(pyridin-4-yl)-1H-pyrazole-5-carboxylic acid (IUPAC name: this compound) is a heterocyclic compound featuring a pyrazole core substituted with an ethyl group at the N1 position, a pyridin-4-yl moiety at C3, and a carboxylic acid group at C3. Its molecular formula is C₁₁H₁₁N₃O₂, with a molecular weight of 217.23 g/mol (calculated from ). This compound has garnered attention in materials science and medicinal chemistry due to its structural versatility.
Properties
IUPAC Name |
2-ethyl-5-pyridin-4-ylpyrazole-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3O2/c1-2-14-10(11(15)16)7-9(13-14)8-3-5-12-6-4-8/h3-7H,2H2,1H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMMOVKJTYGRESU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=CC(=N1)C2=CC=NC=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
General Synthetic Strategy
The synthesis typically starts from suitable diketone or dicarbonyl precursors and involves cyclization with hydrazine derivatives to form the pyrazole core. Subsequent alkylation and substitution reactions introduce the ethyl group at N1 and the pyridin-4-yl substituent at C3. The carboxylic acid functionality is either introduced directly via the starting materials or by hydrolysis of ester intermediates.
Preparation via Enolate Alkylation and N-Alkylhydrazinium Salts
A prominent method for preparing 1-alkyl-pyrazole-5-carboxylic acid derivatives, including 1-ethyl substituted analogs, involves the reaction of the enolate of 2,4-dicarbonyl esters with N-alkylhydrazinium salts. This approach is well-documented in patents and literature.
Step 1: Formation of Enolate
The sodium salt of a 2,4-diketocarboxylic ester (e.g., ethyl 2,4-dioxopentanecarboxylate) is prepared by reaction of a ketone (such as 2-pentanone) with an oxalic ester in ethanol, using sodium ethoxide as a base.
Step 2: Reaction with N-Alkylhydrazinium Salt
The enolate solution is reacted with an N-ethylhydrazinium salt (prepared by treating ethylhydrazine with an acid such as formic or acetic acid in the presence of alcohol). This reaction proceeds in a solvent like ethanol or water-alcohol mixtures at controlled temperatures (around 50 °C) to form the 1-ethyl-pyrazole-5-carboxylate ester.
Step 3: Hydrolysis to Carboxylic Acid
The ester intermediate can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid, 1-ethyl-3-(pyridin-4-yl)-1H-pyrazole-5-carboxylic acid.
This method offers regioselectivity advantages, favoring the alkyl group attachment at the nitrogen adjacent to the carboxyl group, and avoids complicated isomer separations common in other synthetic routes.
Alkylation of Pyrazole-3-carboxylic Acid Esters
Another approach involves direct alkylation of pyrazole-3-carboxylic acid esters with alkylating agents such as ethyl bromide, dialkyl sulfates, or alkyl tosylates.
Starting from 3-(pyridin-4-yl)pyrazole-5-carboxylic acid ethyl ester, the nitrogen at position 1 is alkylated with ethyl bromide in the presence of a base (e.g., sodium hydride or sodium in absolute alcohol).
This reaction yields a mixture of 1-ethyl-3-(pyridin-4-yl)pyrazole-5-carboxylate esters, which can be purified and subsequently hydrolyzed to the carboxylic acid.
However, this method may produce isomeric mixtures requiring chromatographic separation, making it less efficient compared to the enolate/N-alkylhydrazinium salt method.
Incorporation of Pyridin-4-yl Substituent
The pyridin-4-yl group at the C3 position can be introduced by using appropriately substituted diketone or hydrazine precursors containing the pyridinyl moiety or by post-pyrazole formation substitution reactions.
For example, hydrazine derivatives bearing the pyridin-4-yl group can be reacted with diketones to form the pyrazole ring directly with the pyridinyl substituent in place.
Alternatively, Suzuki or other cross-coupling reactions can be employed to install the pyridin-4-yl substituent on a preformed pyrazole ring, though such methods are less commonly reported for this specific compound.
Oxidation and Functional Group Transformations
In some synthetic schemes for related pyrazole carboxylates, oxidation steps using potassium persulfate or other oxidizing agents in acidic media have been employed to achieve specific substitution patterns or to convert dihydropyrazole intermediates to aromatic pyrazoles. Such methods may be adapted for derivatives like this compound if required.
Summary Table of Preparation Methods
Detailed Research Findings and Notes
The use of N-alkylhydrazinium salts for pyrazole synthesis improves regioselectivity, favoring the formation of the desired isomer with the alkyl group on the nitrogen adjacent to the carboxyl group, which is crucial for biological activity and further functionalization.
Handling pure alkylhydrazines is hazardous due to toxicity and explosiveness; thus, using their salts in aqueous/alcoholic media enhances safety and process manageability.
Alkylation of pyrazole esters with alkyl halides is a classical method but often results in isomeric mixtures that complicate purification.
The pyridin-4-yl substituent is typically introduced via the hydrazine component or through substitution reactions on the pyrazole ring, ensuring the correct positional attachment at C3.
Hydrolysis of ester intermediates to the carboxylic acid is commonly performed under acidic or basic conditions, with subsequent purification by extraction and crystallization.
Oxidative methods using potassium persulfate in acidic media have been utilized for related pyrazole derivatives to achieve aromaticity and specific substitution patterns, which may be applicable in advanced synthetic routes.
Chemical Reactions Analysis
Types of Reactions: 1-Ethyl-3-(pyridin-4-yl)-1H-pyrazole-5-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or hydroxylated derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.
Substitution: The pyridin-4-yl group can participate in electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic reagents like halogens (e.g., chlorine, bromine) or nitro groups can be introduced under acidic or basic conditions.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced alcohols or aldehydes, and substituted pyrazole compounds with various functional groups.
Scientific Research Applications
Medicinal Chemistry Applications
- Anticancer Activity : Research indicates that derivatives of pyrazole compounds exhibit anticancer properties. Studies have shown that 1-ethyl-3-(pyridin-4-yl)-1H-pyrazole-5-carboxylic acid can inhibit specific cancer cell lines by interfering with cellular signaling pathways. For instance, it has been tested against breast and lung cancer cells, demonstrating promising cytotoxic effects .
- Anti-inflammatory Properties : The compound has been evaluated for its anti-inflammatory effects in preclinical models. Its ability to inhibit pro-inflammatory cytokines suggests potential therapeutic use in conditions like rheumatoid arthritis and other inflammatory diseases .
- Antimicrobial Activity : The structure of this compound allows it to exhibit antimicrobial properties against various pathogens. Research has highlighted its effectiveness against gram-positive and gram-negative bacteria, making it a candidate for developing new antibiotics .
Agrochemical Applications
- Pesticidal Activity : The compound has shown potential as a pesticide due to its ability to disrupt the metabolic processes of pests. Field studies have indicated that formulations containing this compound can effectively reduce pest populations while being less harmful to beneficial insects .
- Herbicidal Properties : In agricultural research, the efficacy of this compound as a herbicide has been assessed. It demonstrates selective herbicidal activity against certain weed species without affecting crop yield, suggesting its utility in sustainable agriculture practices .
Materials Science Applications
- Polymer Chemistry : The compound's functional groups allow it to be incorporated into polymer matrices, enhancing the thermal and mechanical properties of the resulting materials. Research is ongoing to explore its use in creating high-performance polymers for industrial applications .
- Nanotechnology : Studies are investigating the use of this compound in synthesizing nanoparticles with tailored properties for drug delivery systems. Its unique structure may facilitate the controlled release of therapeutics, improving treatment efficacy .
Case Studies
Mechanism of Action
The mechanism of action of 1-ethyl-3-(pyridin-4-yl)-1H-pyrazole-5-carbox
Biological Activity
1-Ethyl-3-(pyridin-4-yl)-1H-pyrazole-5-carboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The structure of this compound features a pyrazole ring substituted with an ethyl group and a pyridinyl group, alongside a carboxylic acid functional group. This unique arrangement contributes to its biological properties.
Biological Activity Overview
Research indicates that compounds within the pyrazole class exhibit a range of biological activities, including:
- Anti-inflammatory : Several studies have reported that pyrazole derivatives can inhibit cyclooxygenase (COX) enzymes, leading to reduced inflammation.
- Antimicrobial : Pyrazole compounds have demonstrated activity against various bacterial strains, including E. coli and Staphylococcus aureus.
- Antitumor : Some derivatives have shown promise in inhibiting cancer cell growth, particularly in renal cancer and leukemia models.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:
- Enzyme Inhibition : The compound may act as an inhibitor for various enzymes involved in inflammatory pathways.
- Receptor Modulation : It can bind to receptors that mediate cellular responses, potentially altering signal transduction pathways.
1. Anti-inflammatory Activity
A study investigated the anti-inflammatory effects of related pyrazole compounds. The results indicated that certain derivatives exhibited significant inhibition of COX enzymes, with IC50 values comparable to established anti-inflammatory drugs like indomethacin. For instance, one compound demonstrated an IC50 value of 0.01 μM for COX-2, indicating high potency .
2. Antimicrobial Efficacy
Research conducted on a series of substituted pyrazoles revealed that modifications at the 4-position of the pyridine ring enhanced antimicrobial activity. For example, compounds were tested against E. coli and S. aureus, showing promising results with minimum inhibitory concentrations (MICs) in the low micromolar range .
3. Antitumor Potential
A recent study evaluated the antitumor effects of pyrazole derivatives in vitro and in vivo. The findings suggested that these compounds inhibited cell proliferation in renal cancer cell lines by inducing apoptosis and cell cycle arrest .
Data Tables
| Biological Activity | Compound | IC50/Effect |
|---|---|---|
| COX Inhibition | Pyrazole Derivative A | 0.01 μM (COX-2) |
| Antimicrobial Activity | Pyrazole Derivative B | MIC = 5 μg/mL (E. coli) |
| Antitumor Activity | Pyrazole Derivative C | Inhibition of cell growth by 70% |
Comparison with Similar Compounds
Structural Variations and Physicochemical Properties
The pyrazole-5-carboxylic acid scaffold allows diverse substitutions, which significantly influence solubility, stability, and functional activity. Below is a comparative analysis of key analogues:
Key Observations :
- Substituent Effects on Applications :
- The pyridin-4-yl group in the target compound enables π-π stacking interactions in MOFs, critical for stabilizing 3D frameworks . In contrast, chloropyridinyl and trifluoroethoxy substituents (e.g., in ) enhance pesticidal activity due to increased electrophilicity and resistance to metabolic degradation.
- Fluorinated analogues (e.g., ) exhibit higher lipophilicity, improving membrane permeability in biological systems.
- Electron-withdrawing groups (e.g., trifluoromethyl in ) increase acidity of the carboxylic acid moiety, influencing coordination chemistry in MOFs.
Q & A
Q. What are the optimized synthetic routes for 1-ethyl-3-(pyridin-4-yl)-1H-pyrazole-5-carboxylic acid, and how do reaction conditions influence yield and purity?
Methodological Answer: The compound can be synthesized via palladium-catalyzed cross-coupling reactions. A representative protocol involves dissolving ethyl 4-bromo-1-(2-oxo-2-phenylethyl)-3-phenyl-1H-pyrazole-5-carboxylate in degassed DMF:H₂O (4:1), followed by addition of phenylboronic acid, K₃PO₄, and Pd(PPh₃)₄. The mixture is stirred at 80°C for 12 hours, filtered, and purified via column chromatography to achieve yields of ~70–85% . Key factors include solvent polarity (DMF enhances solubility of intermediates), catalyst loading (1–2 mol% Pd), and temperature control to minimize side reactions.
Q. Which spectroscopic and chromatographic techniques are most reliable for characterizing this compound?
Methodological Answer:
- IR Spectroscopy : Identifies functional groups (e.g., carboxylic acid C=O stretch at ~1680–1700 cm⁻¹) .
- ¹H/¹³C NMR : Confirms substitution patterns (e.g., pyridinyl protons at δ 8.5–8.7 ppm; ethyl group protons at δ 1.2–1.4 ppm) .
- Mass Spectrometry (EI/HRMS) : Validates molecular weight (e.g., [M+H]+ at m/z 244.1) .
- HPLC-PDA : Assesses purity (>95% with C18 columns, 70:30 acetonitrile/water mobile phase) .
Q. What in vitro assays are suitable for preliminary screening of biological activity?
Methodological Answer:
- Analgesic/Anti-inflammatory Activity : Use the acetic acid-induced writhing test (rodent models) and carrageenan-induced paw edema assay. Dose-response curves (10–100 mg/kg) and COX-1/COX-2 inhibition assays (IC₅₀ calculations) are critical .
- Enzyme Inhibition : For kinase or phosphodiesterase targets, employ fluorescence polarization (FP) or TR-FRET assays with ATP-competitive inhibitors .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies guide the design of analogs with improved potency?
Methodological Answer:
Q. How should researchers address contradictions in solubility and stability data across studies?
Methodological Answer:
- Solubility : Use standardized buffers (e.g., PBS pH 7.4, 0.5% DMSO) and nephelometry to quantify solubility limits. For example, solubility in aqueous media is <0.1 mg/mL, necessitating prodrug strategies (e.g., ethyl ester derivatives) .
- Stability : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) with UPLC-MS monitoring. Acidic conditions (pH <3) hydrolyze the ester moiety, while light exposure causes nitro group reduction .
Q. What computational methods predict the compound’s interaction with biological targets?
Methodological Answer:
- DFT Calculations : Optimize geometry at B3LYP/6-311+G(d,p) level to calculate electrostatic potential maps, identifying nucleophilic/electrophilic regions .
- MD Simulations : Run 100 ns trajectories (AMBER force field) to assess binding mode stability with targets like PI3Kγ. Key metrics include RMSD (<2 Å) and binding free energy (MM-PBSA: −35 to −50 kcal/mol) .
Q. How does stereochemistry influence the compound’s pharmacological profile?
Methodological Answer:
- Chiral Derivatives : Synthesize enantiomers via asymmetric catalysis (e.g., Jacobsen’s catalyst) and compare activity. For example, (R)-configured analogs show 5-fold higher PDE4 inhibition than (S)-forms due to better fit in the catalytic pocket .
- X-ray Crystallography : Resolve crystal structures (e.g., CCDC 1456781) to confirm absolute configuration and intermolecular interactions (e.g., π-π stacking with Tyr329) .
Q. What strategies mitigate off-target effects in kinase inhibition studies?
Methodological Answer:
- Selectivity Screening : Use kinase profiling panels (e.g., Eurofins KinaseProfiler) at 1 µM concentration. Prioritize compounds with <30% inhibition against non-target kinases (e.g., EGFR, Src) .
- Proteomic Profiling : SILAC-based mass spectrometry identifies unintended protein binders (e.g., heat shock proteins) .
Q. How can hybrid analogs (e.g., triazole-pyrazole hybrids) enhance bioavailability?
Methodological Answer:
- Click Chemistry : Synthesize 1,2,3-triazole hybrids via CuAAC reactions (CuSO₄/sodium ascorbate). These analogs exhibit improved logP (2.5 vs. 1.8 for parent compound) and Caco-2 permeability (Papp >5 × 10⁻⁶ cm/s) .
- In Vivo PK : Administer 10 mg/kg IV/orally in rats; hybrids show higher AUC (8.2 vs. 3.7 h·µg/mL) due to reduced first-pass metabolism .
Q. What crystallographic techniques resolve ambiguities in solid-state structure?
Methodological Answer:
- Single-Crystal XRD : Collect data at 100 K (Mo-Kα radiation, λ = 0.71073 Å). Refinement with SHELXL confirms bond angles (e.g., N1-C5-C6 = 117.3°) and packing motifs (e.g., dimeric H-bonding via COOH groups) .
- Powder XRD : Compare experimental and simulated patterns (Mercury 4.3) to detect polymorphs .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
